Enhanced Polarity and Predicted Aqueous Solubility Relative to 5-Alkyl Analogs
The 2-methoxyethyl substituent at the 5-position confers a higher polar surface area (PSA) and a lower LogP compared to 5-methyl and 5-ethyl analogs. Specifically, 4-Chloro-5-(2-methoxyethyl)pyrimidine exhibits a computed TPSA of 35.01 Ų and a LogP of 1.32, whereas 4-Chloro-5-methylpyrimidine has a TPSA of 25.78 Ų and a LogP of approximately 1.5 [1]. This difference translates to improved predicted aqueous solubility and reduced lipophilicity, which are favorable attributes for early-stage drug candidates requiring oral bioavailability or parenteral formulation. The methoxyethyl group also introduces an additional hydrogen bond acceptor (ether oxygen), enhancing potential target interactions.
| Evidence Dimension | Physicochemical Properties (LogP and TPSA) |
|---|---|
| Target Compound Data | LogP = 1.32; TPSA = 35.01 Ų |
| Comparator Or Baseline | 4-Chloro-5-methylpyrimidine: LogP ~1.5, TPSA 25.78 Ų; 4-Chloro-5-ethylpyrimidine: LogP ~1.5 (estimated), TPSA ~25.78 Ų (estimated) |
| Quantified Difference | ΔLogP ≈ -0.2; ΔTPSA ≈ +9.2 Ų vs. methyl analog |
| Conditions | Computed values (XLogP3-AA, topological polar surface area) from PubChem and vendor datasheets |
Why This Matters
Lower LogP and higher PSA correlate with improved aqueous solubility and reduced non-specific protein binding, directly impacting the selection of this building block for lead optimization programs aiming to enhance drug-like properties.
- [1] PubChem. 4-Chloro-5-methylpyrimidine. CAS 51957-32-5. Computed Properties: Molecular Weight 128.56 g/mol, XLogP3-AA 1.5, TPSA 25.8 Ų. View Source
